molecular formula C14H17N3S B6460297 7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine CAS No. 2549064-28-8

7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine

Cat. No. B6460297
CAS RN: 2549064-28-8
M. Wt: 259.37 g/mol
InChI Key: DKCAUYKWWCZTSZ-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C7H13N . It’s a solid form with a molecular weight of 111.18 . Pyrrole, a component of this compound, is known to be a biologically active scaffold possessing diverse activities .


Synthesis Analysis

While specific synthesis methods for “7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine” are not available, pyrrolo[2,3-d]pyrimidine linked hybrids have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme .


Molecular Structure Analysis

The molecular structure of octahydrocyclopenta[c]pyrrole consists of a seven-membered ring with one nitrogen atom . Pyrrole and its derivatives are known to have a wide range of biological potential .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrole is a solid with a molecular weight of 111.18 . Its empirical formula is C7H13N .

Scientific Research Applications

7-Methyl-4-OCPTP has been studied for its potential applications in various scientific research fields. It has been investigated for its potential use as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). It has also been studied for its potential use as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT). In addition, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

7-Methyl-4-OCPTP has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to be a potent inhibitor of various enzymes, making it useful for studying the effects of enzyme inhibition. However, it is important to note that there are some limitations when using 7-Methyl-4-OCPTP in laboratory experiments. For example, it is not very selective and may inhibit other enzymes in addition to the ones that it is intended to target. Additionally, it is not very stable and may degrade over time.

Future Directions

There are a variety of potential future directions for the use of 7-Methyl-4-OCPTP. One potential direction is the use of 7-Methyl-4-OCPTP as a therapeutic agent for the treatment of diseases related to enzyme inhibition. Additionally, it could be used in the development of new drugs that target specific enzymes. Additionally, it could be used in the development of new diagnostic tools for the detection of enzyme activity. Finally, it could be used in the development of new analytical techniques for the study of enzyme inhibition.

Synthesis Methods

7-Methyl-4-OCPTP can be synthesized via a variety of methods. One of the most common methods is the reaction of 3-amino-2-thiophenecarboxylic acid with p-toluenesulfonic acid in an aqueous solution. This reaction yields 7-Methyl-4-OCPTP as the main product. Other methods of synthesis include the reaction of 4-amino-2-thiophenecarboxylic acid and p-toluenesulfonic acid in an aqueous solution, as well as the reaction of 2-amino-3-thiophenecarboxylic acid and p-toluenesulfonic acid in an aqueous solution.

Biochemical Analysis

Biochemical Properties

7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potential inhibitor of protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism . The interaction between this compound and protein kinases involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity. For example, it acts as an inhibitor of histone lysine demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation . By inhibiting LSD1, this compound can alter gene expression patterns, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments, influencing its biological activity . The localization of this compound within the cell is essential for understanding its mechanism of action and therapeutic potential.

properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-9-7-18-13-12(9)15-8-16-14(13)17-5-10-3-2-4-11(10)6-17/h7-8,10-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCAUYKWWCZTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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